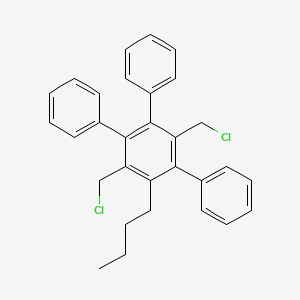
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by chloromethylation. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride to facilitate the alkylation and chloromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug development.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is unique due to its triphenylbenzene core, which provides a rigid and planar structure. This distinguishes it from compounds like 1-Butyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride, which has a more flexible pyrrolidine ring. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it more suitable for applications in materials science and organic synthesis.
Propiedades
Número CAS |
918643-72-8 |
|---|---|
Fórmula molecular |
C30H28Cl2 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1-butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene |
InChI |
InChI=1S/C30H28Cl2/c1-2-3-19-25-26(20-31)29(23-15-9-5-10-16-23)30(24-17-11-6-12-18-24)27(21-32)28(25)22-13-7-4-8-14-22/h4-18H,2-3,19-21H2,1H3 |
Clave InChI |
DMHMJKKHCIHQBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C(=C1C2=CC=CC=C2)CCl)C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


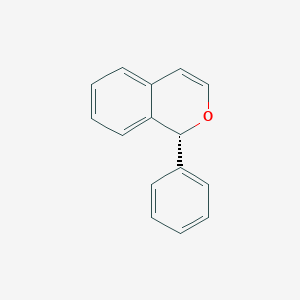
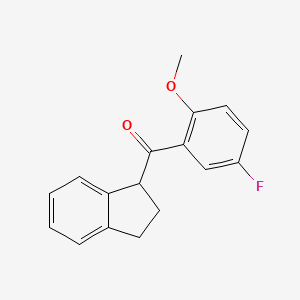


![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
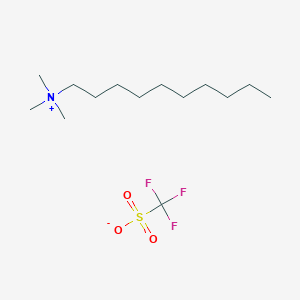
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
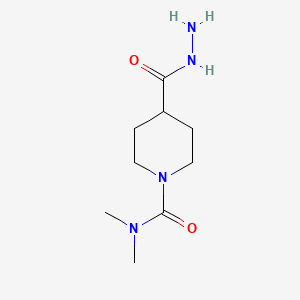

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
